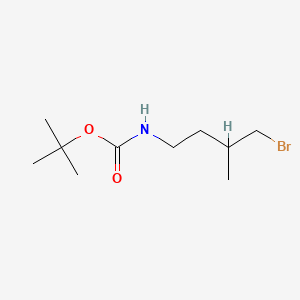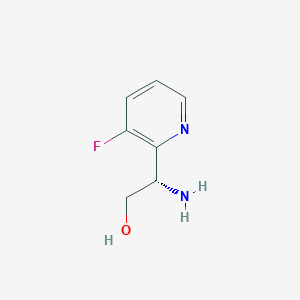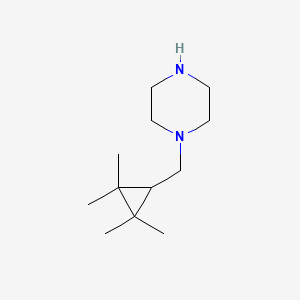
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a 2,2,3,3-tetramethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine typically involves the reaction of 2,2,3,3-tetramethylcyclopropylmethyl halide with piperazine under suitable conditions. The reaction can be carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. The process is monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopropyl derivatives, piperazine derivatives, and related organic compounds.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C12H24N2/c1-11(2)10(12(11,3)4)9-14-7-5-13-6-8-14/h10,13H,5-9H2,1-4H3 |
InChI Key |
ZZTKLYKOBXNIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



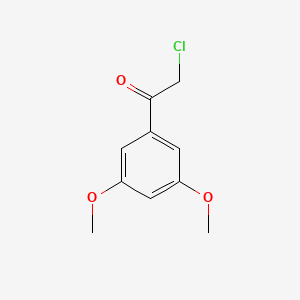
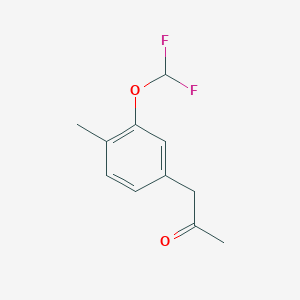
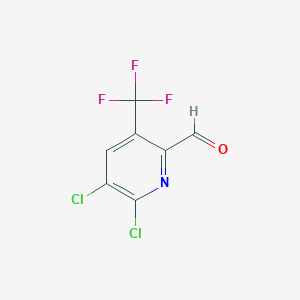
![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
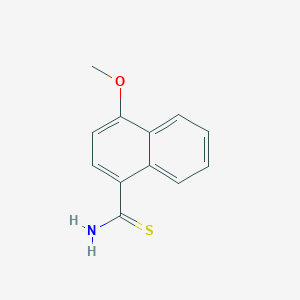

![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
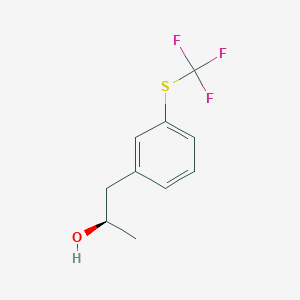
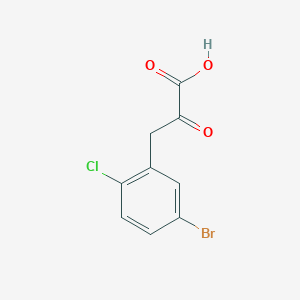
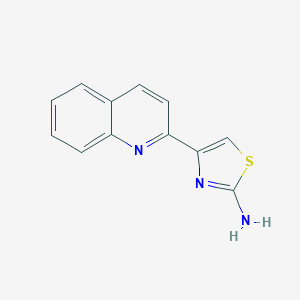
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
